molecular formula C10H9F3N2O2 B12454187 4-methyl-N'-(trifluoroacetyl)benzohydrazide CAS No. 304668-19-7

4-methyl-N'-(trifluoroacetyl)benzohydrazide

Cat. No.: B12454187
CAS No.: 304668-19-7
M. Wt: 246.19 g/mol
InChI Key: NVGHBKFQUKOZPJ-UHFFFAOYSA-N
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Description

4-methyl-N’-(trifluoroacetyl)benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a trifluoroacetyl group and a methyl group attached to a benzohydrazide core. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-(trifluoroacetyl)benzohydrazide typically involves the reaction of 4-methylbenzohydrazide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 4-methyl-N’-(trifluoroacetyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-(trifluoroacetyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

4-methyl-N’-(trifluoroacetyl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-methyl-N’-(trifluoroacetyl)benzohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzohydrazide
  • N-(4-cyano-3-trifluoromethylphenyl)methacrylamide
  • 4-{[(trifluoroacetyl)amino]methyl}benzoic acid

Uniqueness

4-methyl-N’-(trifluoroacetyl)benzohydrazide is unique due to the presence of both a methyl group and a trifluoroacetyl group, which impart distinct chemical properties

Properties

CAS No.

304668-19-7

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

4-methyl-N'-(2,2,2-trifluoroacetyl)benzohydrazide

InChI

InChI=1S/C10H9F3N2O2/c1-6-2-4-7(5-3-6)8(16)14-15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17)

InChI Key

NVGHBKFQUKOZPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C(F)(F)F

Origin of Product

United States

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